2-(1,4-Oxazepan-2-yl)ethane-1-thiol
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Overview
Description
2-(1,4-Oxazepan-2-yl)ethane-1-thiol is a chemical compound characterized by the presence of an oxazepane ring and a thiol group The oxazepane ring is a seven-membered ring containing one oxygen and one nitrogen atom, while the thiol group consists of a sulfur atom bonded to a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Oxazepan-2-yl)ethane-1-thiol typically involves the formation of the oxazepane ring followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazepane ring. The thiol group can then be introduced through nucleophilic substitution reactions using thiol-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Oxazepan-2-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the oxazepane ring or the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
2-(1,4-Oxazepan-2-yl)ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-Oxazepan-2-yl)ethane-1-thiol involves its interaction with molecular targets through the thiol group and the oxazepane ring. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The oxazepane ring may also interact with specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)ethane-1-thiol: Contains a naphthalene ring instead of an oxazepane ring.
2-(1,4-Oxazepan-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
2-(1,4-Oxazepan-2-yl)ethane-1-thiol is unique due to the combination of the oxazepane ring and the thiol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(1,4-oxazepan-2-yl)ethanethiol |
InChI |
InChI=1S/C7H15NOS/c10-5-2-7-6-8-3-1-4-9-7/h7-8,10H,1-6H2 |
InChI Key |
KLMYARVVGMYEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(OC1)CCS |
Origin of Product |
United States |
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